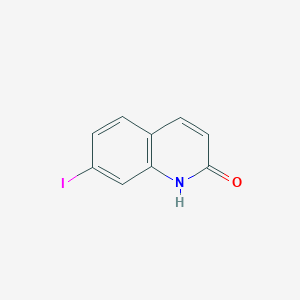
7-Iodoquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodoquinolin-2(1H)-one is a chemical compound belonging to the quinoline family It is characterized by the presence of an iodine atom at the 7th position and a keto group at the 2nd position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoquinolin-2(1H)-one typically involves the iodination of quinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodoquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,7-dione.
Reduction: Reduction of the keto group can yield 7-iodoquinolin-2-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinolin-2,7-dione
Reduction: 7-Iodoquinolin-2-ol
Substitution: Various substituted quinolin-2(1H)-one derivatives
Wissenschaftliche Forschungsanwendungen
7-Iodoquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Iodoquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromoquinolin-2(1H)-one
- 7-Chloroquinolin-2(1H)-one
- 7-Fluoroquinolin-2(1H)-one
Comparison
7-Iodoquinolin-2(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its halogenated analogs, the iodine atom provides distinct electronic and steric properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C9H6INO |
|---|---|
Molekulargewicht |
271.05 g/mol |
IUPAC-Name |
7-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) |
InChI-Schlüssel |
MLWKETJCRZOIML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















